molecular formula C11H15NO10 B12615517 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name) CAS No. 917573-07-0

2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)

Katalognummer: B12615517
CAS-Nummer: 917573-07-0
Molekulargewicht: 321.24 g/mol
InChI-Schlüssel: AIABQUCPFJKZDN-XRVVJQKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple carboxyl groups and an amino group, making it a versatile molecule in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable amino acid derivative with a dicarboxylic acid under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo acids, amino alcohols, and substituted carboxylic acids .

Wissenschaftliche Forschungsanwendungen

2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The compound’s carboxyl and amino groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid is unique due to its combination of carboxyl and amino groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

917573-07-0

Molekularformel

C11H15NO10

Molekulargewicht

321.24 g/mol

IUPAC-Name

2-[1-carboxyethyl-[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C11H15NO10/c1-4(9(17)18)12(5(10(19)20)2-7(13)14)6(11(21)22)3-8(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t4?,5-,6?/m0/s1

InChI-Schlüssel

AIABQUCPFJKZDN-XRVVJQKQSA-N

Isomerische SMILES

CC(C(=O)O)N([C@@H](CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O

Kanonische SMILES

CC(C(=O)O)N(C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.